molecular formula C9H17NOS B13337589 N-(3-Ethoxycyclobutyl)thietan-3-amine

N-(3-Ethoxycyclobutyl)thietan-3-amine

Cat. No.: B13337589
M. Wt: 187.30 g/mol
InChI Key: NCCDETNNGZSERU-UHFFFAOYSA-N
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Description

N-(3-Ethoxycyclobutyl)thietan-3-amine is an organic compound characterized by the presence of a thietane ring, a cyclobutyl group, and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Ethoxycyclobutyl)thietan-3-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates, leading to the formation of the thietane ring . Another method includes the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds . These reactions typically require specific conditions such as the presence of a base or a photochemical catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(3-Ethoxycyclobutyl)thietan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thietane ring to a more reduced sulfur-containing compound.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

N-(3-Ethoxycyclobutyl)thietan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Ethoxycyclobutyl)thietan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(3-Ethoxycyclobutyl)thietan-3-amine include other thietane derivatives and sulfur-containing heterocycles such as thiiranes and thiophenes .

Uniqueness

What sets this compound apart is its unique combination of a thietane ring with a cyclobutyl and ethoxy group, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H17NOS

Molecular Weight

187.30 g/mol

IUPAC Name

N-(3-ethoxycyclobutyl)thietan-3-amine

InChI

InChI=1S/C9H17NOS/c1-2-11-9-3-7(4-9)10-8-5-12-6-8/h7-10H,2-6H2,1H3

InChI Key

NCCDETNNGZSERU-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C1)NC2CSC2

Origin of Product

United States

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